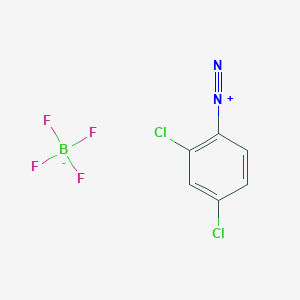
2,4-Dichlorobenzenediazonium tetrafluoroborate
概要
説明
2,4-Dichlorobenzenediazonium tetrafluoroborate, also known as 2,4-DCDB, is an organic compound commonly used in laboratory experiments. It is a colorless, odorless, and crystalline solid that is soluble in water, alcohols, and other polar solvents. 2,4-DCDB is a potent oxidizing agent and has a wide range of applications in the fields of chemistry, biology, and medicine.
科学的研究の応用
Chemical Reactions and Synthesis
2,4-Dichlorobenzenediazonium tetrafluoroborate is involved in various chemical reactions and synthesis processes. For instance, it is used in reactions with sulfur dioxide, leading to the formation of benzo[b]thiophene 1,1-dioxides under specific conditions (Luo et al., 2015). Similarly, it participates in palladium-catalyzed arylation reactions, contributing to the creation of diverse organic compounds with varying functional groups (Cacchi et al., 2009).
Crystal Structure Analysis
The compound is also significant in crystal structure analysis. Studies have been conducted to understand the structural properties of related benzenediazonium salts, providing insights into their molecular arrangement and steric interactions (Wallis & Dunitz, 1984).
Organic Layer Formation
In terms of surface science, this compound has been studied for its ability to form grafted layers on surfaces. This is particularly relevant in the field of material science and nanotechnology, where the formation of thin organic layers is crucial (Combellas et al., 2009).
Electrophilic Substitution Reactions
The compound is also used in electrophilic substitution reactions. For instance, it is involved in the synthesis of tetrahydropyridine derivatives through radical reactions under mild conditions (An & Wu, 2017). This application is significant in organic synthesis and the development of new pharmaceuticals.
Photolysis Studies
Photolysis studies involving benzenediazonium tetrafluoroborates have been conducted to understand the generation of aryl cations. These studies are crucial in photochemistry and can lead to the development of new photoreactive compounds (Milanesi et al., 2005).
作用機序
Target of Action
The primary target of 2,4-Dichlorobenzenediazonium tetrafluoroborate is organic substances, particularly those involved in the synthesis of azo dyes . The compound acts as an azotating agent, facilitating the formation of azo dyes .
Mode of Action
This compound interacts with its targets through a process known as diazotization . This involves the replacement of an amino group in an organic substance with a diazonium group, forming an azo dye . The resulting azo dye is a compound with the functional group R-N=N-R’, where R and R’ can be either aryl or alkyl .
Biochemical Pathways
The compound plays a crucial role in the synthesis of azo dyes, which are used in various industries such as coatings, pigments, and paints .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable. It’s important to note that the compound is used primarily in industrial applications and laboratory studies, rather than for medical or pharmacological purposes .
Result of Action
The primary result of the action of this compound is the formation of azo dyes . These dyes are widely used in various industries, including textiles, printing, and food coloring . In addition, the compound is used in certain chemical analysis and detection methods, such as in scientific instruments like electron microscopes and mass spectrometers .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at 4°C in sealed storage, away from moisture . This helps maintain its stability and efficacy. Furthermore, the compound’s action may also be affected by the specific conditions of the reaction it’s involved in, such as temperature, pH, and the presence of other chemicals .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
2,4-Dichlorobenzenediazonium tetrafluoroborate is primarily used as a biochemical reagent in organic synthesis. It interacts with various organic compounds to form azo dyes, which are essential in the production of coatings, pigments, and paints . The compound’s role as an azotating agent allows it to participate in diazotization reactions, forming stable diazonium salts that can further react with other compounds. This interaction is crucial in the synthesis of complex organic molecules and dyes.
Cellular Effects
The effects of this compound on cellular processes are not extensively documented. Its role as a biochemical reagent suggests that it may influence cell function indirectly through its interactions with organic compounds. These interactions could potentially affect cell signaling pathways, gene expression, and cellular metabolism, although specific studies on these effects are limited .
Molecular Mechanism
At the molecular level, this compound functions as an azotating agent, facilitating the formation of azo dyes. This process involves the diazotization of aromatic amines, resulting in the formation of stable diazonium salts. These salts can then react with other organic compounds to form azo dyes, which are characterized by their vibrant colors and stability . The compound’s ability to form stable diazonium salts is a key aspect of its molecular mechanism.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important considerations. The compound is typically stored at 4°C in a sealed container to prevent moisture exposure . In solvent, it remains stable for up to six months at -80°C and for one month at -20°C . Over time, the compound may degrade, potentially affecting its efficacy in biochemical reactions. Long-term effects on cellular function have not been extensively studied.
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. Its role in organic synthesis and dye preparation suggests that it may interact with various enzymes and cofactors involved in these processes. The compound’s ability to form stable diazonium salts likely plays a role in its metabolic interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not extensively studied. Its use in biochemical assays and organic synthesis indicates that it may be transported and distributed based on its interactions with other organic compounds. The compound’s stability and solubility in various solvents may also influence its transport and distribution .
特性
IUPAC Name |
2,4-dichlorobenzenediazonium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N2.BF4/c7-4-1-2-6(10-9)5(8)3-4;2-1(3,4)5/h1-3H;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSTVAYXFYACGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC(=C(C=C1Cl)Cl)[N+]#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BCl2F4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21872-70-8 | |
| Record name | Benzenediazonium, 2,4-dichloro-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21872-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



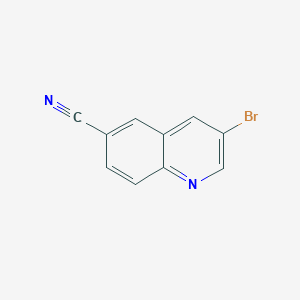
![3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-amine](/img/structure/B3034674.png)

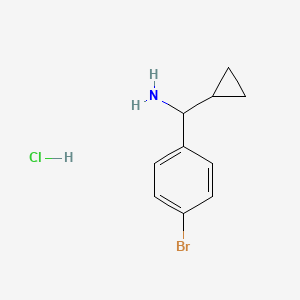
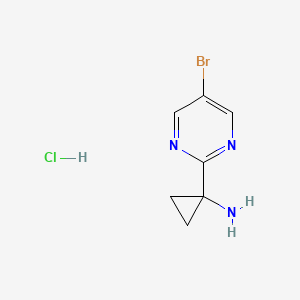
![3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B3034680.png)
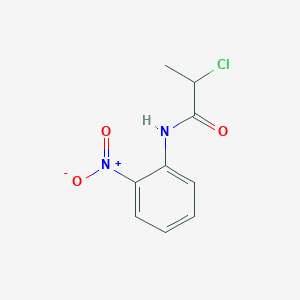


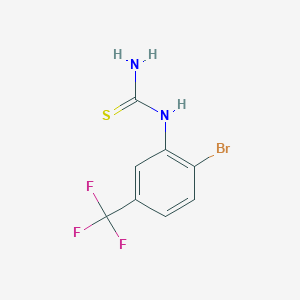
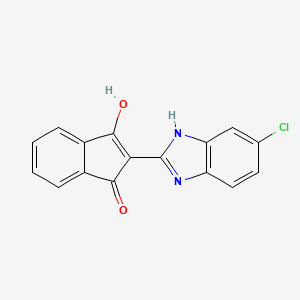


![8-Boc-2-oxo-8-azabicyclo[3.2.1]octane](/img/structure/B3034693.png)